N4-Benzoyl-2'-O-methylcytidine
Overview
Description
N4-Benzoyl-2’-O-methylcytidine is a modified nucleoside derivative, specifically a cytidine analog. It is characterized by the substitution of the 2’-hydroxyl group with a methyl group and the addition of a benzoyl group at the N4 position.
Preparation Methods
The synthesis of N4-Benzoyl-2’-O-methylcytidine involves several steps, including the protection of hydroxyl groups and the acylation of the amino group. One common method involves the selective 3’,5’-O-tetraisopropyldisiloxane protection, followed by the acylation of the amino group with benzoyl chloride. The methylation of the 2’-hydroxyl group is achieved using diazomethane in 1,2-dimethoxyethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N4-Benzoyl-2’-O-methylcytidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert N4-Benzoyl-2’-O-methylcytidine into its reduced forms.
Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N4-Benzoyl-2’-O-methylcytidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified nucleotides and oligonucleotides.
Industry: It is utilized in the development of nucleic acid-based technologies and therapeutics.
Mechanism of Action
N4-Benzoyl-2’-O-methylcytidine exerts its effects primarily by inhibiting DNA methyltransferases. This inhibition occurs through the incorporation of the compound into DNA, where it mimics the natural nucleoside cytidine. The presence of the benzoyl and methyl groups disrupts the normal function of DNA methyltransferases, leading to altered DNA methylation patterns. This mechanism is crucial in understanding its potential antitumor and antimetabolic activities .
Comparison with Similar Compounds
N4-Benzoyl-2’-O-methylcytidine is unique due to its specific modifications at the N4 and 2’ positions. Similar compounds include:
N4-Benzoylcytidine: Lacks the 2’-O-methyl group, making it less effective in certain applications.
2’-O-Methylcytidine: Lacks the N4-benzoyl group, which affects its interaction with DNA methyltransferases.
N4-Acetylcytidine: Another modified nucleoside with different acylation at the N4 position. The uniqueness of N4-Benzoyl-2’-O-methylcytidine lies in its combined modifications, which enhance its biological activity and specificity in inhibiting DNA methyltransferases.
Properties
IUPAC Name |
N-[1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O6/c1-25-14-13(22)11(9-21)26-16(14)20-8-7-12(19-17(20)24)18-15(23)10-5-3-2-4-6-10/h2-8,11,13-14,16,21-22H,9H2,1H3,(H,18,19,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZIIHWLABYQKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52571-45-6 | |
Record name | NSC371910 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371910 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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